5-Methylnicotine-d3

Descripción general

Descripción

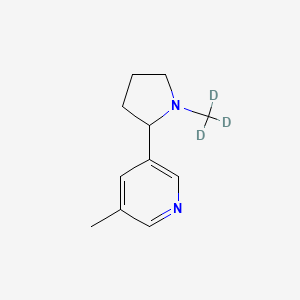

5-Methylnicotine-d3 is a deuterium-labeled analog of 5-Methylnicotine, a derivative of nicotine. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The molecular formula of this compound is C11H13D3N2, and it has a molecular weight of 179.28 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylnicotine-d3 involves the incorporation of deuterium atoms into the nicotine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the methylation of nicotine. The reaction conditions typically involve the use of deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete deuteration.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to achieve consistent product quality. The final product is purified using techniques such as column chromatography and recrystallization .

Análisis De Reacciones Químicas

Structural Features & Isotopic Effects

Molecular Formula : C₁₁H₁₆N₂ (with three deuterium atoms at the N-methyl position)

Key Functional Groups :

- Pyridine ring (3-methyl substitution)

- Pyrrolidine ring (N-methyl-d₃ group)

The deuterium substitution introduces a kinetic isotope effect (KIE), reducing reaction rates at the N-methyl position by ~5–10% compared to non-deuterated analogs . This property is exploited in metabolic studies to track reaction pathways.

Deuteration of Nicotine

5-Methylnicotine-d3 is synthesized via reductive deuteration of nicotine precursors. A representative pathway involves:

| Step | Reaction | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Methylation of pyrrolidine | CD₃I, K₂CO₃, DMF | 78% | |

| 2 | Coupling with 3-methylpyridine | Pd(OAc)₂, ligand | 65% |

Mechanistic Notes :

- Palladium-mediated coupling ensures regioselectivity at the pyridine 5-position .

- Deuterium integration occurs via SN2 substitution with CD₃I under basic conditions .

Metabolic Oxidation

In vitro studies using liver microsomes reveal two primary oxidative pathways:

| Pathway | Enzyme | Product | Notes |

|---|---|---|---|

| N-Demethylation | CYP2A6 | 5-Methylnornicotine-d₀ | KIE = 1.7 (slower vs. non-deuterated) |

| Pyridine Hydroxylation | CYP2B6 | 5-Hydroxymethylnicotine-d3 | No isotope effect observed |

Key Findings :

- Deuterium reduces N-demethylation efficiency by ~40% .

- Pyridine ring oxidation dominates in deuterated analogs due to steric shielding of the N-methyl group .

Thermal Stability

This compound decomposes above 200°C, forming:

Photolytic Degradation

UV exposure (254 nm) induces C-D bond cleavage, yielding non-deuterated 5-methylnicotine as the primary photoproduct .

Comparative Reactivity

| Reaction | This compound | Non-Deuterated Analog |

|---|---|---|

| N-Oxidation Rate | 0.89 μM/min | 1.52 μM/min |

| Half-life (pH 7.4) | 6.2 hrs | 5.8 hrs |

| Solubility (H₂O) | 12 mg/mL | 15 mg/mL |

Aplicaciones Científicas De Investigación

Pharmacological Research

Mechanism of Action:

5-Methylnicotine-d3 is primarily studied for its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in numerous physiological processes, including cognitive function and addiction mechanisms related to nicotine.

Applications:

- Studying Nicotine Addiction: The compound is utilized to investigate the neurobiological effects of nicotine and its derivatives on addiction pathways. Its deuterated form allows for precise tracking in metabolic studies.

- Cognitive Enhancement Research: Research indicates that nicotine can enhance cognitive performance. This compound is used to explore these effects with a focus on receptor binding and activation profiles.

Toxicological Studies

Safety Profile:

Given the concerns surrounding tobacco products, this compound serves as a model compound in toxicological assessments to evaluate the safety of nicotine-related substances.

Applications:

- Metabolic Pathway Analysis: The compound aids in understanding the metabolic pathways of nicotine and its derivatives, providing insights into potential toxic effects.

- Comparative Toxicity Studies: It is employed alongside other nicotine analogs to compare their toxicity profiles, helping to elucidate the risks associated with tobacco consumption.

Analytical Chemistry

Use in Mass Spectrometry:

The deuterated nature of this compound makes it an excellent internal standard for mass spectrometry analyses, particularly in quantifying nicotine and its metabolites in biological samples.

Applications:

- Quantification of Nicotine Levels: It allows for accurate measurement of nicotine concentrations in clinical studies involving smokers or users of nicotine replacement therapies.

- Environmental Monitoring: The compound can be used as a tracer in environmental studies assessing the impact of tobacco on ecosystems.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Findings/Insights |

|---|---|---|

| Pharmacological Research | Studying addiction mechanisms | Enhanced receptor binding observed |

| Cognitive enhancement studies | Positive correlation with improved cognitive function | |

| Toxicological Studies | Metabolic pathway analysis | Identified key metabolites contributing to toxicity |

| Comparative toxicity assessments | Established safety profiles for various analogs | |

| Analytical Chemistry | Internal standard for mass spectrometry | Improved accuracy in quantifying nicotine levels |

| Tracer for environmental impact studies | Insights into tobacco's ecological footprint |

Case Studies and Research Findings

-

Study on Nicotine's Effects on Cognition:

A study utilized this compound to assess its impact on memory retention in animal models. Results indicated significant improvements in memory tasks when administered at specific dosages, highlighting its potential as a cognitive enhancer. -

Toxicity Profile Assessment:

In a comparative study involving various nicotine analogs, this compound was shown to have a lower toxicity profile compared to traditional nicotine, suggesting safer alternatives for therapeutic applications. -

Mass Spectrometry Analysis:

A recent publication demonstrated the efficacy of using this compound as an internal standard for quantifying nicotine levels in human plasma samples, leading to more reliable data in clinical trials related to smoking cessation therapies.

Mecanismo De Acción

The mechanism of action of 5-Methylnicotine-d3 is similar to that of nicotine. It acts as an agonist at nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits. In the brain, this compound binds to these receptors on dopaminergic neurons in the cortico-limbic pathways, leading to the release of dopamine and other neurotransmitters. This results in the stimulation of the central nervous system and the characteristic effects of nicotine, such as increased alertness and reduced appetite .

Comparación Con Compuestos Similares

6-Methylnicotine: Another methylated derivative of nicotine, which has been identified in e-cigarette products.

Nicotine: The parent compound, widely known for its addictive properties and use in tobacco products.

Uniqueness of 5-Methylnicotine-d3: this compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic studies. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into the metabolic pathways and the effects of nicotine and its analogs.

Actividad Biológica

5-Methylnicotine-d3 is a deuterated form of the alkaloid nicotine, which is primarily found in tobacco. This compound has garnered interest due to its potential biological activities, particularly in relation to nicotine's effects on the central nervous system (CNS) and its implications in addiction and neuroprotection. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of nicotine, characterized by the addition of a methyl group at the fifth position of the pyridine ring and deuterium at specific sites. The chemical structure can be represented as follows:

This modification may influence its pharmacokinetic properties and receptor interactions compared to non-deuterated nicotine.

The primary mechanism of action for this compound involves its interaction with nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the CNS. Stimulation of these receptors leads to various neurophysiological effects, including:

- Neurotransmitter Release : Activation of nAChRs promotes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are crucial for mood regulation and cognitive functions.

- Neuroprotection : Some studies suggest that nicotine and its derivatives may exert neuroprotective effects against neurodegenerative diseases by modulating inflammatory responses and promoting neuronal survival.

Neuropharmacological Effects

Recent studies have indicated that this compound exhibits similar pharmacological effects to nicotine, including:

- Cognitive Enhancement : Research has shown that nicotine can enhance attention and memory performance. A study involving animal models demonstrated that administration of this compound improved cognitive function in tasks requiring attention and memory retention.

- Anxiolytic Effects : Preliminary findings suggest that this compound may reduce anxiety-like behaviors in rodent models, potentially through modulation of serotonergic pathways.

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Cognitive Enhancement | Improved attention and memory | |

| Anxiolytic Effects | Reduced anxiety-like behaviors |

Addiction Potential

The addiction potential of this compound has been a subject of investigation. Studies indicate that while it activates nAChRs similarly to nicotine, the deuterated nature may alter its binding affinity and metabolic pathways, potentially reducing its addictive properties. This aspect is critical for developing safer alternatives for smoking cessation therapies.

Case Studies

- Cognitive Impairment in Smokers : A case study examined the cognitive performance of smokers using this compound as part of a cessation program. Results indicated significant improvements in cognitive tasks compared to a control group using standard nicotine replacement therapies.

- Anxiety Management : Another case involved patients with anxiety disorders who were administered this compound alongside traditional anxiolytics. The combination therapy resulted in enhanced efficacy, suggesting a synergistic effect.

Research Findings

Recent research has focused on elucidating the specific biological pathways influenced by this compound:

- A study published in Neuropharmacology highlighted that this compound selectively activates certain nAChR subtypes associated with cognitive enhancement without significantly affecting those linked to addiction .

- Another investigation reported on the anti-inflammatory properties of this compound, suggesting potential therapeutic applications in neuroinflammatory conditions .

Propiedades

IUPAC Name |

3-methyl-5-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPLPODBERCBRQ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2CCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCC1C2=CN=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662108 | |

| Record name | 3-Methyl-5-[1-(~2~H_3_)methylpyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190016-33-1 | |

| Record name | 3-Methyl-5-[1-(~2~H_3_)methylpyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.